Neramexane Mesylate
CAS No.: 457068-92-7
Cat. No.: VC0537014
Molecular Formula: C12H27NO3S
Molecular Weight: 265.42 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 457068-92-7 |
|---|---|
| Molecular Formula | C12H27NO3S |
| Molecular Weight | 265.42 g/mol |
| IUPAC Name | methanesulfonic acid;1,3,3,5,5-pentamethylcyclohexan-1-amine |
| Standard InChI | InChI=1S/C11H23N.CH4O3S/c1-9(2)6-10(3,4)8-11(5,12)7-9;1-5(2,3)4/h6-8,12H2,1-5H3;1H3,(H,2,3,4) |
| Standard InChI Key | CLUKHUGGXSIGRX-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(CC(C1)(C)N)(C)C)C.CS(=O)(=O)O |
| Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile of Neramexane Mesylate
Molecular Characteristics
Neramexane mesylate (C₁₁H₂₃N·CH₄SO₃) is a mesylate salt derivative of neramexane, boasting a molecular weight of 265.42 g/mol . The parent compound features a 1-amino-1,3,3,5,5-pentamethylcyclohexane structure, which undergoes salt formation with methanesulfonic acid to enhance solubility and bioavailability . X-ray crystallography reveals a cyclohexane ring in chair conformation, with methyl groups at positions 1, 3, and 5 creating steric hindrance that influences receptor binding kinetics .
Mechanism of Action
The drug exhibits a dual pharmacodynamic profile:
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NMDA Receptor Antagonism: As an uncompetitive channel blocker, neramexane mesylate binds to the Mg²⁺ site within NMDA receptors with moderate affinity (Kd = 0.8 μM) . This voltage-dependent inhibition reduces calcium influx during pathological activation while preserving physiological neurotransmission .
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α9α10 Nicotinic Acetylcholine Receptor Blockade: Demonstrated IC₅₀ values of 14 μM at cochlear nicotinic receptors suggest a role in modulating auditory pathway hyperactivity .
Comparative studies with memantine reveal neramexane's higher receptor affinity (2.3-fold greater NMDA binding) and slower off-rate kinetics (t½ = 8.7 sec vs. 4.2 sec) . These properties may explain its enhanced efficacy in conditions involving sustained glutamate excitotoxicity.
Clinical Applications and Trial Data
Tinnitus Management
The most extensive clinical evaluation involves subjective tinnitus, with a landmark Phase II/III trial (NCT00405886) enrolling 431 patients :
| Parameter | Placebo (n=112) | 25 mg (n=108) | 50 mg (n=107) | 75 mg (n=102) |
|---|---|---|---|---|
| THI-12 Δ Week 16 | -4.2 | -5.1 | -7.8* | -6.3 |
| Responder Rate† | 31% | 34% | 47%* | 39% |
| AE-Related Dropout | 13% | 8% | 22% | 28% |
The 50 mg dose showed maximal benefit-risk profile, with sustained effects at Week 20 follow-up (p = 0.032 vs placebo) . Tinnitus Functional Index subscores revealed significant improvements in emotional distress (Δ = -2.4, p = 0.047) and auditory perception (Δ = -1.9, p = 0.039) .
Nystagmus Therapy
In congenital idiopathic nystagmus (CIN), a 12-month open-label extension study demonstrated:
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63% patients maintained ≥2-line Snellen acuity improvement from baseline
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Dose-dependent efficacy: 50 mg achieved 72% response vs 58% for 25 mg
Notably, 68% of multiple sclerosis-associated nystagmus patients showed improved ocular stability (p = 0.014) .
Neurodegenerative Disorders
Preclinical models suggest potential in Alzheimer's disease:
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28% reduction in Aβ oligomer-induced LTP impairment (p < 0.01)
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19% improvement in Morris water maze performance vs memantine (p = 0.03)
Phase II trials for vascular dementia showed trends toward improved ADAS-cog scores (Δ = -2.1, p = 0.08) .
Pharmacokinetic Profile
Absorption and Distribution
Neramexane mesylate exhibits linear pharmacokinetics (25-100 mg range) with:
High volume of distribution (Vd = 8.4 L/kg) indicates extensive tissue penetration, particularly in limbic structures (concentration ratio 4.7:1 vs cortex) .
Metabolism and Excretion
The drug undergoes minimal hepatic metabolism (<15%), primarily via CYP2D6-mediated N-demethylation . Excretion is predominantly renal (78% unchanged), with t½ = 65 ± 12 hours enabling once-daily dosing .
| Adverse Event | 25 mg (n=356) | 50 mg (n=398) | 75 mg (n=382) | Placebo (n=296) |
|---|---|---|---|---|
| Dizziness | 8% | 19%* | 27%* | 5% |
| Headache | 6% | 9% | 11% | 7% |
| Fatigue | 4% | 7% | 9% | 3% |
| Nausea | 3% | 5% | 6% | 4% |
Notably, neramexane mesylate shows no QTc prolongation (Δ <5 ms at 75 mg) or hepatotoxicity (ALT elevation ≥3×ULN: 0.3%) .
Comparative Analysis with NMDA Antagonists
| Parameter | Neramexane | Memantine | Ketamine |
|---|---|---|---|
| NMDA Ki (μM) | 0.8 | 2.1 | 0.3 |
| Nicotinic IC₅₀ | 14 μM | >100 μM | N/A |
| Tmax (h) | 3.2 | 3.8 | 0.5 |
| Protein Binding | 45% | 52% | 67% |
| Tinnitus Efficacy | ++ | ± | - |
++ = proven efficacy; ± = anecdotal reports; - = no data
The unique α9α10 nicotinic receptor activity distinguishes neramexane mesylate from other NMDA antagonists, potentially explaining its superior auditory effects .
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